molecular formula C17H19N B2362337 Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine CAS No. 904235-82-1

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B2362337
CAS No.: 904235-82-1
M. Wt: 237.346
InChI Key: JOOCWBZKFRQWBD-UHFFFAOYSA-N
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Description

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . This compound is characterized by a phenyl group attached to a tetrahydronaphthalenyl moiety, which is further linked to a methanamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylmethanamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated compounds, nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted aromatic compounds

Comparison with Similar Compounds

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable in diverse applications.

Properties

IUPAC Name

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOCWBZKFRQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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